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Compound of Interest

Compound Name: MCB-613

Cat. No.: B161137

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary toxicity studies
conducted on MCB-613, a novel small molecule with dual mechanisms of action as a potent
stimulator of steroid receptor coactivators (SRCs) and a covalent inhibitor of Kelch-like ECH
associated protein 1 (KEAP1). The available preclinical data suggests a favorable safety profile
with selective cytotoxicity towards cancer cells while demonstrating no apparent toxicity in
normal cells and in vivo models at therapeutically effective doses.

In Vitro Cytotoxicity

MCB-613 has demonstrated potent and selective cytotoxic effects against a variety of human
cancer cell lines. In contrast, normal cell lines have shown resistance to the compound at
similar concentrations.
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Cell Line Cancer Type Result Citation
MCF-7 Breast Cancer Cytotoxic [1112]
PC-3 Prostate Cancer Cytotoxic [1][2]
H1299 Lung Cancer Cytotoxic [1112]
HepG2 Liver Cancer Cytotoxic [1][2]
Mouse Primary _

Normal Resistant [1]
Hepatocytes
Mouse Embryonic )

Normal Resistant [1]

Fibroblasts (MEF)

Human Umbilical Vein ]
] Resistant at low
Endothelial Cells Normal ) [1]
concentrations
(HUVEC)

In Vivo Toxicity and Efficacy

Preclinical studies in mouse models have indicated that MCB-613 is well-tolerated and does
not produce obvious signs of toxicity at doses that result in significant anti-tumor or
cardioprotective effects.
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) MCF-7 Breast intraperitoneal obvious animal
Athymic Nude o , o
Mi Cancer injection, 3 times  toxicity. Body [11[2]
ice
Xenograft a week for 7 weights were not
weeks statistically
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EGFR-mutant, Selectively
) EGFR inhibitor- -~ suppressed the
SCID Mice ) Not specified [3]
resistant NSCLC growth of drug-
Flank Xenograft resistant tumors.
) 20 mg/kg,
) Myocardial ) . No apparent
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injection

Mechanism of Action and Cellular Stress Response

MCB-613's selective toxicity in cancer cells is attributed to its ability to hyper-activate SRCs,

leading to a cascade of cellular events culminating in cell death.[5] This overstimulation results

in severe endoplasmic reticulum (ER) stress and the generation of reactive oxygen species

(ROS).[1][5] This process creates a positive feedback loop, overwhelming the cancer cells'

stress response mechanisms.[1] The resulting cytotoxicity exhibits features characteristic of

paraptosis.[2]

In the context of non-small cell lung cancer (NSCLC), MCB-613 acts as a covalent inhibitor of
KEAPL.[3][6] This action exploits a collateral sensitivity in drug-resistant EGFR-mutant NSCLC
cells.[3][6][7] MCB-613 covalently bridges two KEAP1 monomers, interfering with the

degradation of its substrates, such as NRF2.[3][6]

Experimental Protocols
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In Vitro Cytotoxicity Assay

Cell Lines: A panel of human cancer cell lines (MCF-7, PC-3, H1299, HepG2) and normal
cells (mouse primary hepatocytes, MEFs, HUVECSs) were used.

Treatment: Cells were treated with varying concentrations of MCB-613 (e.g., 0-7 uM) for a
specified duration (e.g., 48 hours).[2]

Viability Assessment: Cell viability was assessed using standard methods to determine the
cytotoxic effects of the compound.

In Vivo Xenograft Model (Breast Cancer)

Animal Model: Athymic nude mice were used.

Tumor Implantation: MCF-7 breast cancer cells were injected into the mammary fat pads to
establish tumors.[1]

Treatment Protocol: Once tumors were established, mice were randomized into two groups.
The treatment group received intraperitoneal (i.p.) injections of MCB-613 at a dose of 20
mg/kg, administered three times a week for seven weeks. The control group received
injections of a saline vehicle.[1][2]

Toxicity and Efficacy Monitoring: Tumor growth was monitored throughout the study. Animal
body weights were recorded to assess for signs of toxicity.[1]

In Vivo Xenograft Model (NSCLC)

Animal Model: SCID mice were used.

Tumor Implantation: Drug-naive (PC9) and drug-resistant (GR4) EGFR-mutant NSCLC cells
were implanted into the flanks of the mice.[3]

Treatment: Mice were treated with MCB-613.

Efficacy Assessment: The selective suppression of drug-resistant tumor growth was
evaluated.[3]
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In Vivo Myocardial Infarction Model

» Animal Model: Mice were subjected to permanent ligation of the left anterior descending
(LAD) coronary artery to induce myocardial infarction.[4]

o Treatment Protocol: Two hours post-MI, mice were randomized to receive either 20 mg/kg of
MCB-613 or a vehicle control via intraperitoneal injection.[4]

o Toxicity Assessment: The general health and survival of the animals were monitored for any
signs of toxicity.[4]
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Caption: MCB-613 induced SRC hyper-activation pathway leading to cancer cell death.
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Caption: MCB-613 mediated covalent inhibition of KEAP1 in NSCLC.
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Caption: Experimental workflow for in vivo toxicity and efficacy studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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